1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

Description

Properties

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANLVJLUYWSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391730 | |

| Record name | 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108468-00-4 | |

| Record name | 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(N-BOC-aminomethyl)-4-(aminomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, also known as tert-butyl (4-(aminomethyl)benzyl)carbamate, is a key bifunctional molecule increasingly utilized in medicinal chemistry and materials science. Its structure, featuring a stable Boc-protected amine at one end and a reactive primary amine at the other, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, with a focus on providing practical insights for researchers in the field.

Chemical and Physical Properties

This compound is a white to slightly yellow-pink or beige crystalline powder.[1] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 108468-00-4 | [2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | |

| Molecular Weight | 236.31 g/mol | [2] |

| Melting Point | 64-68 °C (lit.) | [2] |

| Boiling Point | 250 °C (lit.) | [1] |

| Density | 1.06 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.523 (lit.) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| pKa | 12.29 ± 0.46 (Predicted) | [1] |

| Appearance | White to slightly yellow-pink or beige powder | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

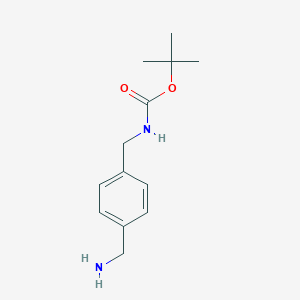

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Characterization

While comprehensive, experimentally verified spectral data is not widely published, the following provides an expected spectroscopic profile based on predicted data and supplier information.

¹H NMR (Predicted): A predicted ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key signals:

-

δ 7.22-7.26 (d, 4H): Aromatic protons of the benzene ring.

-

δ 4.80-4.90 (br s, 1H): NH proton of the carbamate.

-

δ 4.23-4.30 (m, 2H): Methylene protons adjacent to the Boc-protected amine.

-

δ 3.82 (s, 2H): Methylene protons of the benzylamine group.

-

δ 1.43 (s, 9H): Protons of the tert-butyl group.

Infrared (IR) Spectroscopy: Supplier data confirms that the infrared spectrum is consistent with the structure of this compound.[2] Key expected vibrational bands include:

-

~3350 cm⁻¹: N-H stretching of the primary amine.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2975 cm⁻¹: Aliphatic C-H stretching of the methylene and tert-butyl groups.

-

~1690 cm⁻¹: C=O stretching of the Boc-carbamate group.

-

~1515 cm⁻¹: N-H bending of the primary amine.

-

~1160 cm⁻¹: C-N stretching.

Synthesis Protocol

The most common and efficient synthesis of this compound involves the selective mono-N-Boc protection of 1,4-bis(aminomethyl)benzene. The causality behind this experimental choice lies in the use of a molar excess of the diamine starting material to statistically favor the formation of the mono-protected product over the di-protected byproduct.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend 1,4-bis(aminomethyl)benzene (44.0 g, 323 mmol) in dichloromethane (200 mL). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (19.0 g, 87 mmol) in dichloromethane (50 mL). Add this solution dropwise to the cooled suspension over a period of at least 30 minutes. The slow addition is crucial to control the exothermicity of the reaction and to maintain selectivity.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2 hours.

-

Workup: Wash the reaction mixture with 1N aqueous sodium hydroxide (300 mL) to remove any unreacted starting material and acidic impurities. Separate the organic phase.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

Purification: Purify the crude product by flash column chromatography using a solvent system of dichloromethane:methanol:880 ammonia (94:6:1, v/v) to afford the pure this compound as a colorless solid.[3]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.

4.1. Synthesis of Complex Molecules:

This compound serves as a versatile starting material for the synthesis of:

-

Oligomeric thioureas: These have applications in anion recognition and as organocatalysts.[2]

-

Bipyrrole-based[2]catenanes: These are mechanically interlocked molecules with potential applications in molecular machines and sensors.[2]

-

Model receptors for dicarboxylates and monosaccharides: These are used to study molecular recognition and binding events.[2]

4.2. Drug Discovery and Development:

The aminomethylphenyl motif is a common scaffold in medicinal chemistry. The Boc-protected amine allows for selective functionalization of the primary amine, enabling the construction of libraries of compounds for drug screening. Derivatives of this compound have been investigated for their potential as:

-

Antimalarial agents: Specifically designed to interact with Plasmodium falciparum DNA G-quadruplexes.

-

PROTAC (Proteolysis Targeting Chimera) linkers: The primary amine can be used to attach a ligand for a target protein, while the Boc-protected amine can be deprotected and linked to an E3 ligase-binding ligand.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification:

-

Hazard Codes: Xi (Irritant)[1]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use a dust mask or work in a well-ventilated fume hood.

First Aid Measures:

-

After inhalation: Fresh air.

-

After skin contact: Wash off with plenty of water. Remove contaminated clothing.

-

After eye contact: Rinse out with plenty of water.

-

After swallowing: Make victim drink water (two glasses at most). Consult doctor if feeling unwell.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its well-defined properties, straightforward synthesis, and diverse applications, particularly in the realm of medicinal chemistry, underscore its importance. This guide has provided a detailed overview to assist researchers in its effective and safe utilization.

References

-

iChemical. This compound. Available at: [Link]

Sources

The Strategic Utility of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Role of Bifunctional Linkers

In the intricate landscape of modern chemistry and drug development, the ability to precisely connect distinct molecular entities is paramount for creating novel functionalities and advanced therapeutic agents.[1] Bifunctional molecules, possessing two discrete reactive groups, are the foundational building blocks for assembling these complex molecular architectures.[1] These versatile compounds function as linkers, bridges, or spacers, enabling the controlled conjugation of different molecular components.[1] At the heart of this molecular engineering is 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene (CAS No. 108468-00-4), a selectively protected diamine that offers synthetic chemists a robust tool for stepwise molecular construction. This guide provides an in-depth technical overview of its properties, synthesis, and strategic applications, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Peptide Nucleic Acids (PNAs).

Core Compound Profile: this compound

This compound, structurally a derivative of p-xylene diamine, features one primary amine protected by a tert-butyloxycarbonyl (Boc) group, leaving the other primary amine free for chemical modification. This mono-protection is the key to its utility, allowing for sequential and controlled reactions at two distinct points.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is critical for its effective application in synthesis and for quality control.

| Property | Value | Source(s) |

| CAS Number | 108468-00-4 | [2] |

| Molecular Formula | C13H20N2O2 | [2] |

| Molecular Weight | 236.31 g/mol | [3] |

| Appearance | White to slightly yellow-pink or beige crystalline powder or solid.[2][4] | [2][4] |

| Melting Point | 64-68 °C (lit.) | [3][4] |

| Boiling Point | 250 °C (lit.) | [4][5] |

| Density | 1.06 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.523 (lit.) | [4][5] |

| Purity | Typically ≥95% | [6] |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment.[4][5] | [4][5] |

Spectroscopic data , such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), are crucial for confirming the identity and purity of the compound. While specific spectra are proprietary to suppliers, typical characterization would confirm the presence of the Boc-carbamate, the aromatic ring, and the free amine.[2][7]

The Chemistry of Application: Boc Protection and Deprotection

The strategic importance of this compound is intrinsically linked to the chemistry of the Boc protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific acidic conditions.[8][9]

The Logic of Boc Protection

The tert-butyloxycarbonyl (Boc) group is introduced to a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][10] This reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of the Boc anhydride.[10] The resulting carbamate is stable to most nucleophiles and bases, allowing for chemical modifications at other sites of the molecule.[11]

Controlled Deprotection: The Key to Sequential Synthesis

The removal of the Boc group is typically achieved under anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][10] The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to liberate the free amine.[10] This selective, acid-labile deprotection is what allows for an orthogonal protection strategy, a cornerstone of complex molecular synthesis.[11]

Caption: Boc deprotection mechanism via acid catalysis.

Synthesis of this compound: A Practical Protocol

The selective mono-protection of 1,4-bis(aminomethyl)benzene is a critical step in producing this valuable linker. The following is a generalized protocol based on established methods.[4]

Experimental Protocol: Mono-Boc Protection

Objective: To synthesize this compound by reacting 1,4-bis(aminomethyl)benzene with a substoichiometric amount of di-tert-butyl dicarbonate.

Materials:

-

1,4-bis(aminomethyl)benzene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

1N Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Ammonia solution (e.g., 880 ammonia)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 1,4-bis(aminomethyl)benzene (e.g., 3.7 molar equivalents) in dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.[4]

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 molar equivalent) in DCM. Add this solution dropwise to the cooled suspension of the diamine over a period of at least 30 minutes. The slow addition and excess diamine are crucial to favor mono-protection and minimize the formation of the di-protected byproduct.[4]

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[4]

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with 1N aqueous sodium hydroxide to remove any unreacted starting material and acidic impurities. Separate the organic layer.[4]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid product.[4]

-

Purification: The crude product is then purified by flash column chromatography. A typical eluent system is a mixture of dichloromethane, methanol, and ammonia solution (e.g., 94:6:1 v/v). This purification step is essential to isolate the desired mono-protected product from the starting diamine and the di-protected byproduct.[4]

Caption: General workflow for the synthesis of this compound.

Applications in Advanced Drug Development

The unique structure of this compound makes it a valuable linker in several areas of drug discovery and chemical biology.[1][12]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[13][14] The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[15] this compound serves as a rigid spacer that, after further modification, can be incorporated into these linkers. The defined length and rigidity of the xylyl group can help to optimize the spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[15]

Caption: Role of the linker in a PROTAC ternary complex.

Peptide Nucleic Acid (PNA) Synthesis

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units.[16] This neutral backbone gives PNAs high binding affinity and specificity to complementary DNA and RNA, along with resistance to enzymatic degradation.[16] The synthesis of PNA oligomers often relies on solid-phase synthesis using Boc-protected monomers.[17][18] While this compound is not a direct PNA monomer itself, its derivatives can be used to introduce modifications or to link PNA strands to other molecules, such as cell-penetrating peptides or fluorescent labels, leveraging its bifunctional nature. The Boc-protected amine allows for its incorporation into the growing PNA chain using standard peptide coupling chemistry, while the free amine (after deprotection of a second protecting group on the other end) can be used for conjugation.[19][20]

Synthesis of Macrocycles and Receptor Models

The rigid 1,4-disubstituted benzene ring and the two reactive amine groups make this compound an excellent building block for the synthesis of macrocyclic compounds and model receptors.[4] It has been utilized in the synthesis of oligomeric thioureas, bipyrrole-based catenanes, and receptors designed to bind dicarboxylates and monosaccharides. In these applications, the defined geometry of the benzene core helps to pre-organize the binding sites of the final receptor molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).

-

Precautions: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, safety glasses (eyeshields), and chemical-resistant gloves.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that provides a solution to the common synthetic challenge of selective, stepwise functionalization of a symmetrical molecule. Its value lies in the robust and well-understood chemistry of the Boc protecting group, combined with the rigid spacer provided by the benzene ring. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable and versatile building block for the construction of complex and highly functional molecules, from targeted protein degraders to novel supramolecular structures. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. Bifunctional Linkers: The Versatile Backbone of Molecular Design. [Link]

-

National Institutes of Health (NIH). Unifying principles of bifunctional, proximity-inducing small molecules. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

Journal of Applied and Theoretical Chemistry. Synthesis and characterization of novel α-monomers of peptide nucleic acid. [Link]

-

Panagene. PNA Synthesis Using Novel Self-Activated Monomers. [Link]

-

PubMed. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. [Link]

-

American Chemical Society. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound, 90% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. This compound CAS#: 108468-00-4 [m.chemicalbook.com]

- 5. 108468-00-4 | CAS DataBase [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Application of Linkers in Chemical Biology [bldpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chempep.com [chempep.com]

- 17. 121.254.169.23 [121.254.169.23]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and characterization of novel α-monomers of peptide nucleic acid [scielo.org.mx]

- 20. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a critical bifunctional building block in modern organic synthesis. As a mono-protected derivative of 1,4-benzenedimethanamine, this compound offers a strategic advantage in multi-step synthetic routes by enabling selective functionalization of its two primary amine groups. We will delve into its physicochemical properties, the fundamental chemistry of the tert-butyloxycarbonyl (Boc) protecting group, a detailed synthesis protocol, and its diverse applications in supramolecular chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Introduction: The Strategic Utility of Mono-Protected Diamines

In the intricate fields of medicinal chemistry and materials science, the construction of complex molecular architectures often relies on bifunctional linkers—molecules possessing two reactive sites. These linkers serve as bridges, connecting different molecular fragments to build larger, more complex structures. However, the symmetric nature of many linkers, such as 1,4-benzenedimethanamine, presents a significant challenge: the lack of regioselectivity. Both amine groups exhibit similar reactivity, making it difficult to modify one without affecting the other.

This challenge is overcome through the use of protecting groups. By temporarily masking one reactive site, chemists can direct reactions to the unprotected site with high precision. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1]

This compound is the embodiment of this strategy. It provides a rigid phenyl spacer with two aminomethyl groups, one of which is "active" (the free amine) and one of which is "masked" (the Boc-protected amine). This differential reactivity is invaluable for the stepwise assembly of molecules, preventing polymerization and unwanted side reactions, thereby streamlining complex syntheses and improving overall yields.[2]

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [3][4][5] |

| Molecular Weight | 236.31 g/mol | [3][4] |

| CAS Number | 108468-00-4 | [3][5] |

| Appearance | White to slightly yellow/pink powder | [6] |

| Melting Point | 64-68 °C | [3][6] |

| Boiling Point | ~250 °C (lit.) | [4][6] |

| Density | ~1.06 g/mL at 25 °C | [6] |

| SMILES | CC(C)(C)OC(=O)NCc1ccc(CN)cc1 | [3] |

| InChI Key | NUANLVJLUYWSER-UHFFFAOYSA-N | [3] |

Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic peaks for the tert-butyl protons (a singlet at ~1.4 ppm), the benzylic protons, and the aromatic protons. ¹³C NMR would show distinct signals for the carbonyl carbon of the Boc group and the carbons of the aromatic ring and methyl groups.

-

Infrared (IR) Spectroscopy: Key signals would include N-H stretching for the carbamate and the free amine, C=O stretching for the carbamate carbonyl, and C-H stretching for the aromatic and aliphatic components.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would confirm the molecular weight, typically showing the [M+H]⁺ ion.

The Foundational Chemistry of the Boc Protecting Group

The utility of this compound is intrinsically linked to the chemical behavior of the Boc group. Understanding its protection and deprotection mechanisms is crucial for its successful application.

Mechanism of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[7] The resulting intermediate collapses, releasing the stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. A base is often used to deprotonate the amine, increasing its nucleophilicity.[8][9]

Caption: Boc protection of a primary amine.

Mechanism of Boc Deprotection

The Boc group's key advantage is its lability under acidic conditions. Strong acids, most commonly trifluoroacetic acid (TFA), protonate the carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[7][8] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[10]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Orthogonal Protection Strategy

The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation. This robustness makes it "orthogonal" to other common amine protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenation), enabling complex, multi-step syntheses where different protecting groups must be removed selectively at different stages.[1]

Experimental Protocol: Synthesis

The following is a representative protocol for the mono-Boc protection of 1,4-benzenedimethanamine, adapted from established procedures.[4][6]

Materials and Reagents

-

1,4-Benzenedimethanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

1N Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Ammonia solution (e.g., 880 ammonia)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, suspend 1,4-benzenedimethanamine (e.g., 3-4 equivalents) in anhydrous dichloromethane (DCM).

-

Rationale: Using an excess of the diamine statistically favors mono-protection over di-protection. DCM is a good solvent for the starting materials and product.

-

-

Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

-

Rationale: The reaction is exothermic. Initial cooling helps control the reaction rate and minimize the formation of the di-protected byproduct.

-

-

Addition of Boc₂O: Dissolve Boc₂O (1 equivalent) in a minimal amount of DCM. Add this solution dropwise to the cooled diamine suspension over 30-60 minutes.

-

Rationale: Slow, dropwise addition maintains a low concentration of the protecting agent, further favoring mono-substitution.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and wash with 1N aqueous NaOH.[6]

-

Rationale: The base wash removes any unreacted starting materials and acidic impurities.

-

-

Separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of DCM/Methanol with a small amount of ammonia (e.g., 94:6:1 DCM:MeOH:Ammonia).[4][6]

-

Rationale: The ammonia in the eluent prevents the protonation of the basic amine product on the acidic silica gel, which would otherwise cause peak tailing and poor separation.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a white solid.

Caption: Conceptual workflow for using the title compound as a linker in drug discovery.

Safety, Handling, and Storage

Safety: this compound is classified as an irritant. Users should take appropriate precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [11]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3][11] Handling: Handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. [6]For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. [12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that enables precision and control in synthetic chemistry. Its combination of a rigid aromatic core and orthogonally protected amino groups provides a reliable and versatile platform for constructing complex molecules. From the rational design of supramolecular hosts to the assembly of novel drug candidates, this compound continues to be an indispensable building block for researchers at the forefront of chemical innovation.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

iChemical. This compound, CAS No. 108468-00-4. [Link]

-

Dakang Pharmaceutical. This compound. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 108468-00-4 [chemicalbook.com]

- 5. This compound | Dakang Pharmaceuticals [dakangpharm.com]

- 6. This compound CAS#: 108468-00-4 [m.chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC Protection and Deprotection [es.bzchemicals.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. This compound, CAS No. 108468-00-4 - iChemical [ichemical.com]

- 12. 108468-00-4|this compound|BLD Pharm [bldpharm.com]

Synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene from 1,4-benzenedimethanamine

An In-Depth Technical Guide to the Selective Synthesis of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key bifunctional building block, from the readily available precursor 1,4-benzenedimethanamine. The inherent challenge of achieving selective mono-protection on a symmetric diamine is addressed through a carefully controlled protocol that statistically favors the desired product. This document delves into the mechanistic underpinnings of the N-Boc protection reaction, offers a detailed, step-by-step experimental procedure, and establishes a self-validating framework for product characterization through spectroscopic analysis. Designed for researchers, chemists, and professionals in drug development, this guide combines theoretical principles with practical insights to ensure a reproducible and efficient synthesis.

Introduction: The Strategic Importance of Mono-Protected Diamines

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, bifunctional molecules serve as indispensable linchpins for constructing complex molecular architectures. This compound is a quintessential example of such a building block. It possesses a stable, protected amine (N-Boc) at one end and a free, nucleophilic primary amine at the other, allowing for sequential and controlled functionalization. This differential reactivity is crucial for synthesizing a wide array of structures, from oligomeric thioureas and model receptors for dicarboxylates to complex macrocycles and ligands for PROTACs (Proteolysis Targeting Chimeras)[1][2].

The synthesis of this molecule from 1,4-benzenedimethanamine (also known as p-xylylenediamine) presents a classic chemical challenge: how to selectively modify one of two chemically identical functional groups. This guide provides an authoritative and practical solution to this problem, outlining a robust protocol that yields the desired mono-protected product with high fidelity.

The Synthetic Challenge: Achieving Selective Mono-N-Boc Protection

The primary obstacle in synthesizing this compound from 1,4-benzenedimethanamine lies in controlling the stoichiometry of the protection reaction. Since both primary amine groups on the starting material are equally reactive, the addition of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), can lead to a statistical mixture of three products: the desired mono-protected diamine, the di-protected byproduct, and unreacted starting material.

Several strategies have been developed to overcome this challenge and enhance selectivity for mono-functionalization of diamines[3]. These include:

-

Slow Addition of the Protecting Agent: Minimizing the local concentration of Boc₂O can reduce the likelihood of a second protection event occurring on the same molecule[3].

-

In Situ Mono-Protonation: By adding one equivalent of a strong acid, one of the amine groups can be protonated to form an unreactive ammonium salt, leaving the other free to react with the Boc anhydride[4][5].

-

Use of a Large Excess of the Diamine: This is the most straightforward statistical approach. By ensuring the diamine is the limiting reagent's "sea," the probability of a Boc₂O molecule encountering an already mono-protected molecule is significantly reduced. This guide details a protocol based on this highly effective and scalable principle.

Mechanistic Underpinnings of the Boc Protection Reaction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis due to its stability in a wide range of conditions and its facile removal under mild acidic conditions[6]. The protection reaction proceeds via a nucleophilic attack of the amine on the electrophilic Boc anhydride.

The mechanism is a direct and efficient process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

-

Collapse and Product Formation: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and readily decomposes into the stable products of carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide is a strong enough base to deprotonate the now positively charged amine, yielding the final N-Boc protected amine (a carbamate) and tert-butanol[6][7][8]. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction[6].

Caption: Reaction mechanism of N-Boc protection using Boc anhydride.

A Field-Proven Protocol for Selective Synthesis

This protocol is designed to be a self-validating system, where careful execution and subsequent characterization confirm the successful synthesis.

Principle of the Method

The following procedure utilizes a significant molar excess of the starting diamine (1,4-benzenedimethanamine) relative to the protecting agent (di-tert-butyl dicarbonate). This statistical approach ensures that a molecule of Boc₂O is far more likely to react with an unprotected diamine than with an already mono-protected molecule, thereby maximizing the yield of the desired product, this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Benzenedimethanamine | ≥98.0% | Sigma-Aldrich | Corrosive solid. Handle with care. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | Lachrymator. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent. |

| Sodium hydroxide (NaOH) | ACS Grade | VWR | For aqueous workup. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent. |

| Methanol (MeOH) | ACS Grade | Fisher Scientific | For chromatography. |

| Ammonia solution (880) | ACS Grade | Fisher Scientific | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-benzenedimethanamine (44.0 g, 323 mmol).

-

Add dichloromethane (200 mL) to create a suspension.

-

Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.

-

-

Reagent Addition:

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (19.0 g, 87 mmol) in dichloromethane (50 mL).

-

Transfer this solution to a dropping funnel and add it dropwise to the cooled diamine suspension over a period of at least 30 minutes. Causality Note: Slow, dropwise addition is crucial to maintain a low local concentration of Boc₂O, which further enhances the selectivity for mono-protection[3].

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of Boc₂O and the formation of the product.

-

-

Aqueous Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the reaction mixture with 1N aqueous sodium hydroxide solution (300 mL) to remove any unreacted diamine hydrochloride salts that may have formed and to quench the reaction.

-

Separate the organic layer.

-

-

Drying and Concentration:

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid crude product.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Elute the column using a solvent system of dichloromethane:methanol:880 ammonia (94:6:1, v/v/v). Note: The basic ammonia is essential to prevent the amine product from streaking on the acidic silica gel.

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and concentrate under reduced pressure to afford this compound as a colorless solid. A typical yield is around 47%[6].

-

Workflow Visualization

Caption: Overall workflow for the synthesis and purification.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity, purity, and the success of the selective mono-protection. The data presented below serves as a benchmark for validation.

Physical Properties

| Property | Value | Source |

| Appearance | White to slightly yellow-pink or beige powder | [6] |

| Melting Point | 64-68 °C | [1][6][9] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [8] |

| Molecular Weight | 236.31 g/mol | [1][8] |

Spectroscopic Analysis

5.2.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The asymmetry introduced by the mono-protection is readily observable.

-

δ ~7.25 ppm (d, 4H): This signal corresponds to the four aromatic protons on the benzene ring. They appear as a single doublet (or a complex multiplet resembling a singlet) due to the magnetic equivalence of the protons on the symmetrically substituted ring.

-

δ ~4.85 ppm (br s, 1H): A broad singlet corresponding to the N-H proton of the carbamate.

-

δ ~4.25 ppm (d, 2H): A doublet for the two protons of the methylene group adjacent to the Boc-protected nitrogen (-CH₂-NHBoc). The coupling is to the N-H proton.

-

δ ~3.82 ppm (s, 2H): A sharp singlet for the two protons of the methylene group adjacent to the free amine (-CH₂-NH₂).

-

δ ~1.60 ppm (br s, 2H): A broad singlet for the two protons of the free primary amine (-NH₂). This peak can exchange with D₂O.

-

δ ~1.45 ppm (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

5.2.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

δ ~156.0 ppm: Carbonyl carbon of the Boc group (C=O).

-

δ ~139.0 ppm (approx.): Quaternary aromatic carbons attached to the methylene groups.

-

δ ~128.0 ppm (approx.): Aromatic CH carbons.

-

δ ~79.5 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~46.0 ppm (approx.): Methylene carbon adjacent to the free amine (-CH₂-NH₂).

-

δ ~45.0 ppm (approx.): Methylene carbon adjacent to the protected amine (-CH₂-NHBoc).

-

δ ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

5.2.3 FTIR Spectroscopy

The IR spectrum is used to identify key functional groups present in the molecule.

-

3300-3400 cm⁻¹: Two distinct N-H stretching bands characteristic of a primary amine (-NH₂).

-

~3350 cm⁻¹: A single N-H stretching band for the secondary amine of the carbamate group.

-

~2850-2980 cm⁻¹: C-H stretching bands for the aliphatic methylene and methyl groups.

-

~1690-1710 cm⁻¹: A strong, sharp carbonyl (C=O) stretching band, which is definitive for the Boc-carbamate group[10].

-

~1520 cm⁻¹: N-H bending vibration of the carbamate.

Summary of Analytical Data

| Analysis | Expected Result |

| ¹H NMR | Peaks consistent with aromatic, methylene, NH, NH₂, and tert-butyl protons as detailed above. |

| ¹³C NMR | Peaks consistent with carbonyl, aromatic, quaternary, methylene, and methyl carbons. |

| FTIR | Presence of N-H (primary and secondary amine), C-H, and strong C=O stretching bands. |

| Purity (by HPLC/GC) | ≥95% after chromatography. |

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1,4-Benzenedimethanamine: Corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust.

-

Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator (causes tearing) and should be handled with care. It is also moisture-sensitive.

-

Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. Minimize exposure.

-

Sodium Hydroxide: Is corrosive. Handle with care to avoid skin and eye contact.

Conclusion

This guide has detailed a reliable and scalable method for the selective mono-N-Boc protection of 1,4-benzenedimethanamine. By leveraging a statistical approach with an excess of the diamine and controlled reaction conditions, the synthesis of this compound can be achieved with good yield and high purity. The mechanistic insights and comprehensive characterization data provided herein offer researchers a self-validating protocol, empowering them to confidently produce this valuable synthetic intermediate for applications in drug discovery, supramolecular chemistry, and materials science.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Lee, D. W.; Ha, H.-J.; Lee, W. K. Selective Mono‐BOC Protection of Diamines. Synth. Commun.2007 , 37 (5), 737–742. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

iChemical. This compound, CAS No. 108468-00-4. [Link]

-

Gaware, R.; Jordis, U. Selective Mono-Boc-Protection of Bispidine. Molbank2010 , 2010 (2), M664. [Link]

-

PubChem. 1,4-Benzenedimethanamine. [Link]

-

PubChem. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. [Link]

-

PubChem. tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. [Link]

-

iChemical. This compound, CAS No. 108468-00-4. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound 95 108468-00-4 [sigmaaldrich.com]

- 3. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 4. bioorg.org [bioorg.org]

- 5. sciforum.net [sciforum.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 426900010 [thermofisher.com]

- 9. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

Core Characteristics of Boc-Protected Aminomethylbenzene Linkers in Solid-Phase Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Boc-protected aminomethylbenzene-based linkers, foundational tools in solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles that define their utility, the causality behind their application in synthesis protocols, and their role in the production of high-purity peptides and other complex molecules.

Introduction: The Central Role of the Linker in SPPS

Solid-phase peptide synthesis, a revolutionary methodology developed by R.B. Merrifield, builds a peptide chain sequentially while the C-terminal amino acid is anchored to an insoluble polymer support.[1][2][3] The success of this entire process hinges on the linker—the chemical moiety that connects the nascent peptide to the solid support.[1][2] An ideal linker must satisfy two conflicting requirements: it must be completely stable throughout the many steps of peptide chain elongation and simultaneously allow for the clean, high-yield release of the final product under conditions that do not degrade the target molecule.[1][2]

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy was the first major approach developed for SPPS and relies on a principle of graded acid lability.[4][5] In this scheme, the temporary Nα-amino protecting group (Boc) is removed by a moderately strong acid, while the more permanent side-chain protecting groups and the crucial linker-peptide bond are cleaved only by a very strong acid.[3][4] The aminomethylbenzene-based linkers are central to the success of this strategy.

The Phenylacetamidomethyl (PAM) Linker: A Archetype of Enhanced Stability

While the original Merrifield resin involved attaching the first amino acid as a benzyl ester directly to a chloromethylated polystyrene resin, this bond exhibited slight instability to the repetitive trifluoroacetic acid (TFA) treatments used for Boc group removal.[3] This "linker bleed" could lead to significant loss of peptide chains from the resin, especially during the synthesis of long sequences.[3]

To overcome this, the phenylacetamidomethyl (PAM) linker was developed.[3] This linker inserts a phenylacetamido group between the aminomethyl-functionalized resin and the C-terminal amino acid. This modification significantly enhances the stability of the benzyl ester bond to acidolysis, reducing peptide loss during the synthesis cycles.[3]

Below is a diagram illustrating the fundamental structure.

Caption: Structure of a PAM linker anchoring a peptide to a solid support.

Core Characteristic: Graded Acid Lability

The entire Boc-SPPS workflow is built upon the differential stability of the Nα-Boc group and the PAM linker bond in acidic conditions. This is not a truly orthogonal system, as both are removed by acid, but their kinetic lability is vastly different, allowing for practical and selective deprotection.[4]

-

Nα-Boc Group: This temporary protecting group is designed for easy removal. It is cleaved efficiently using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4][5] The mechanism involves protonation of the carbamate followed by the release of the stable tert-butyl cation and gaseous carbon dioxide.

-

Linker-Peptide Bond: The benzyl ester bond of the PAM linker is significantly more robust. It remains intact during the repeated TFA treatments but can be cleaved using very strong, anhydrous acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] This final cleavage step simultaneously removes the peptide from the resin and deprotects most benzyl-based side-chain protecting groups.[4]

Data Presentation: Reagent-Specific Bond Cleavage

| Bond Type | Protecting Group / Linker | Reagent for Cleavage | Conditions | Stability During SPPS |

| Nα-Amine Protection | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | 25-50% in DCM, 15-30 min | Labile (Intentionally Removed Each Cycle) |

| Linker-Peptide Bond | Phenylacetamidomethyl (PAM) | Anhydrous Hydrogen Fluoride (HF) | Anhydrous HF, ~0°C, 1 hr | Stable |

| Linker-Peptide Bond | Phenylacetamidomethyl (PAM) | Trifluoromethanesulfonic Acid (TFMSA) | TFMSA/TFA cocktail | Stable |

| Side-Chain Protection | Benzyl (Bzl) based ethers/esters | Anhydrous Hydrogen Fluoride (HF) | Anhydrous HF, ~0°C, 1 hr | Stable |

Experimental Protocols & Methodologies

Adherence to validated protocols is critical for successful synthesis. The following sections detail the key experimental workflows.

Boc-SPPS Workflow

The synthesis of a peptide using a Boc-protected aminomethylbenzene linker follows a precise, iterative cycle. The causality is clear: each step prepares the resin-bound peptide for the addition of the next amino acid until the desired sequence is complete.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Standard Boc Deprotection

Objective: To remove the Nα-Boc protecting group to expose a free amine for the next coupling step.

-

Pre-wash: Wash the peptide-resin with dichloromethane (DCM) (3x).

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 15-25 minutes at room temperature.[3] A brief pre-wash of 1-2 minutes with the TFA solution can be beneficial.[3]

-

Filtration: Remove the TFA solution by filtration.

-

Washing: Wash the resin thoroughly with DCM (3x) to remove residual acid, followed by isopropanol (IPA) (1x) to shrink the resin and remove trapped reagents, and finally with DCM (3x) to re-swell the resin.

Causality: The TFA is strong enough to cleave the Boc group quantitatively but weak enough to leave the PAM linker and benzyl side-chain protecting groups largely untouched. The extensive washing is critical to remove all traces of acid, which would otherwise protonate and deactivate the amine needed for the subsequent coupling reaction.

Protocol: Neutralization and Coupling

Objective: To neutralize the TFA salt of the N-terminal amine and couple the next activated Boc-amino acid.

-

Neutralization: Treat the peptide-resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).[4] This converts the ammonium trifluoroacetate salt to a free amine.

-

Washing: Wash the resin with DCM (5x) to remove excess base.

-

Coupling: Add the pre-activated Boc-amino acid solution. This is typically prepared by reacting the Boc-amino acid (3-4 equivalents) with a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DCM or DMF. Allow the coupling reaction to proceed for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.

-

Washing: Wash the resin with DCM (3x) and IPA (3x) to remove excess reagents and byproducts.

Causality: Neutralization is essential as the coupling reaction requires a nucleophilic free amine.[4] Using a hindered base like DIEA minimizes side reactions. The use of activating agents like DCC/HOBt converts the carboxylic acid of the incoming amino acid into a highly reactive ester, facilitating rapid and efficient peptide bond formation.

Protocol: Final Cleavage from the PAM Resin

Objective: To cleave the completed peptide from the solid support and remove side-chain protecting groups.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel (e.g., Kel-F). Add a scavenger, such as anisole (~1 mL per gram of resin), to trap the reactive benzyl and tert-butyl cations generated during cleavage, preventing re-attachment or modification of sensitive residues like Met and Trp.

-

HF Cleavage: Cool the vessel to ~0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1 hour.

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Wash the remaining resin and peptide residue with cold diethyl ether to precipitate the crude peptide and wash away the organic scavenger and cleaved protecting groups.

-

Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Filter to remove the resin beads. Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by HPLC.

Applications Beyond Peptides: A Versatile Chemical Anchor

While pioneered for peptide synthesis, the aminomethylbenzene core is a versatile anchor. Its derivatives are increasingly used in other areas of drug discovery and development. For instance, bifunctional linkers containing the 1,4-bis(aminomethyl)benzene core are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation.[6] This demonstrates the enduring relevance of this chemical scaffold in modern medicinal chemistry.

Conclusion

Boc-protected aminomethylbenzene linkers, particularly the PAM linker, represent a cornerstone of solid-phase synthesis. Their key characteristic—robust stability under chain elongation conditions coupled with susceptibility to cleavage by strong acid—provides a reliable and field-proven system for chemical synthesis. Understanding the causality behind the multi-step protocols for their use is essential for troubleshooting and optimizing the synthesis of peptides and other complex organic molecules, ensuring high yields and purity in research and drug development settings.

References

-

Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

-

Title: Boc / Bzl Solid Phase Synthesis Source: Sunresin URL: [Link]

Sources

An In-Depth Technical Guide to 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene for Oligomeric Thiourea Synthesis

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and application of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in the preparation of oligomeric thioureas. This document delves into the nuanced aspects of monomer synthesis, polymerization strategies, and characterization, underpinned by established scientific principles and field-proven insights.

Introduction: The Significance of Oligomeric Thioureas

Oligomeric thioureas are a class of macromolecules that have garnered significant interest in medicinal chemistry and materials science.[1][2] The thiourea moiety (-(NH-C(S)-NH)-) is a key structural feature, capable of forming strong, directional hydrogen bonds. This characteristic allows for the formation of stable, predictable secondary structures, such as helices and sheets, which are crucial for molecular recognition and self-assembly processes. In the realm of drug development, thiourea derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[3] The oligomeric nature of these compounds allows for the precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for biological targets.

This compound serves as a critical building block in the synthesis of these oligomers. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the aminomethyl functionalities allows for controlled, stepwise oligomerization, preventing uncontrolled polymerization and ensuring the synthesis of well-defined oligomers.

Part 1: The Monomer - this compound

A thorough understanding of the monomer's synthesis, purification, and characterization is paramount for the successful synthesis of high-quality oligomeric thioureas.

Synthesis of this compound

The synthesis of the mono-Boc-protected diamine is a critical first step. The selective protection of one amino group in a symmetrical diamine like 1,4-bis(aminomethyl)benzene is achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O).

Reaction Causality: The use of a less than stoichiometric amount of Boc₂O relative to the diamine is crucial. By maintaining the diamine in excess, the statistical probability of di-protection is significantly reduced. The reaction is typically performed at a low temperature to control the reactivity of the Boc anhydride and further enhance selectivity.

Experimental Protocol: Monomer Synthesis

Materials:

-

1,4-Bis(aminomethyl)benzene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH), 1N aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Ammonia solution (e.g., 880 ammonia)

Procedure:

-

In a round-bottom flask, suspend 1,4-bis(aminomethyl)benzene in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath with gentle stirring.

-

Dissolve di-tert-butyl dicarbonate in a minimal amount of anhydrous dichloromethane.

-

Add the Boc₂O solution dropwise to the cooled diamine suspension over a period of at least 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a 1N aqueous solution of sodium hydroxide to remove any unreacted Boc₂O and acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield a crude solid.

-

Purify the crude product by flash column chromatography using a mobile phase of dichloromethane:methanol:ammonia solution to afford the pure this compound as a white to slightly yellow solid.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [4] |

| Molecular Weight | 236.31 g/mol | [4] |

| Melting Point | 64-68 °C | [4] |

| Appearance | White to slightly yellow powder | |

| Solubility | Soluble in DCM, THF, MeOH |

Characterization of the Monomer

Structural verification of the synthesized monomer is a non-negotiable step to ensure the integrity of the subsequent oligomerization.

¹H NMR Spectroscopy: The most definitive method for confirming the successful mono-protection is ¹H NMR spectroscopy. The key diagnostic signals are:

-

A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

-

A singlet for the benzylic protons adjacent to the free amine.

-

A doublet for the benzylic protons adjacent to the Boc-protected amine, often coupled to the N-H proton.

-

A broad singlet for the N-H proton of the carbamate.

-

Signals in the aromatic region corresponding to the protons of the benzene ring.

FTIR Spectroscopy: Infrared spectroscopy can provide complementary evidence for the presence of key functional groups:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the carbamate.

-

N-H stretching vibrations for both the free amine and the carbamate.

Part 2: Synthesis of Oligomeric Thioureas

The synthesis of oligomeric thioureas from this compound can be approached through several methods. The most common and controlled approach is a stepwise solution-phase synthesis. This method allows for the isolation and purification of discrete oligomers of varying lengths.

Stepwise Solution-Phase Synthesis

This strategy involves the iterative coupling of the mono-protected monomer with a growing oligomer chain, followed by deprotection of the terminal Boc group to allow for the next coupling step.

Core Chemistry: The formation of the thiourea linkage is typically achieved by reacting an amine with an isothiocyanate. Therefore, the free amine of the monomer or oligomer is converted to an isothiocyanate, which then reacts with the free amine of another monomer or oligomer unit.

Experimental Workflow Diagram:

Sources

- 1. Solid and Solution Phase Organic Syntheses of Oligomeric Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

The Strategic Role of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene in Advanced Catenane Synthesis: A Technical Guide

Abstract

Mechanically interlocked molecules (MIMs), such as catenanes, represent a frontier in chemical synthesis and materials science, offering unique topologies and dynamic properties.[1] The synthesis of these complex architectures hinges on precise control over molecular recognition and covalent bond formation. This technical guide delves into the pivotal role of 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene, a strategically mono-protected diamine linker, in the template-directed synthesis of[2]catenanes. We will explore the underlying principles of its application, a detailed, field-proven (though illustrative) synthetic protocol, and the analytical methods essential for the characterization of the resulting interlocked structures. This guide is intended for researchers and professionals in supramolecular chemistry, materials science, and drug development who are looking to leverage advanced building blocks for the construction of functional molecular systems.

Introduction: The Architectural Significance of Catenanes and the Role of Protected Linkers

Catenanes are molecules composed of two or more interlocked rings, bound not by covalent bonds but by a mechanical entanglement.[1] This unique "mechanical bond" bestows upon them fascinating properties, including component mobility and the ability to act as molecular switches or machines. However, the statistical probability of forming such interlocked structures by simply mixing precursor components is exceedingly low. Consequently, the synthesis of catenanes relies heavily on template-directed strategies, where non-covalent interactions are used to pre-organize the building blocks in a threaded arrangement prior to the final ring-closing reactions.[3][4]

The success of these template-directed syntheses is critically dependent on the design of the molecular components. This compound emerges as a highly valuable building block in this context. Its key feature is the presence of two amino groups with orthogonal reactivity, achieved through the use of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under a variety of reaction conditions, particularly those involving amide bond formation, yet it can be readily removed under mild acidic conditions.[5][6] This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex, non-symmetrical macrocycles and, ultimately, catenanes.

This guide will focus on a plausible and chemically sound approach to the synthesis of an amide-based[2]catenane, where hydrogen bonding interactions serve as the templating force.[7][8]

The Strategic Advantage of this compound in Catenane Synthesis

The utility of this compound in catenane synthesis can be attributed to several key factors:

-

Orthogonal Reactivity: The mono-protected nature of this linker allows for selective functionalization. The free amine can participate in an initial reaction, such as amide bond formation, while the Boc-protected amine remains inert. This is crucial for the stepwise construction of complex molecular architectures.

-

Structural Rigidity and Pre-organization: The central benzene ring provides a rigid scaffold, which helps to control the geometry of the precursor molecules, facilitating the necessary pre-organization for templation.

-

Compatibility with Amide-Based Templates: The aminomethyl groups are ideal for forming amide bonds, which are not only stable but also capable of participating in the hydrogen-bonding networks that often template catenane formation.[7]

-

Controlled Deprotection: The acid-lability of the Boc group allows for its removal at a specific stage in the synthesis, unmasking the second amino group for a subsequent ring-closing reaction.[5][9]

The following sections will outline a detailed, illustrative protocol for the synthesis of a[2]catenane that leverages these advantages.

Illustrative Synthesis of a[2]Catenane: A Step-by-Step Guide

This section details a plausible, template-directed synthesis of a benzylic amide[2]catenane. The strategy involves the initial formation of a macrocyclic host, followed by the threading of a linear guest molecule and subsequent cyclization of the guest within the host's cavity to form the interlocked structure.

Synthesis of the Macrocyclic Host

The first step is the synthesis of a polyamide macrocycle, which will serve as the "wheel" for the subsequent threading. This is achieved by the reaction of p-xylylenediamine with isophthaloyl dichloride under high-dilution conditions to favor intramolecular cyclization over polymerization.[1]

Experimental Protocol: Synthesis of the Macrocyclic Host

-

Setup: A three-neck round-bottom flask equipped with two dropping funnels and a nitrogen inlet is charged with 500 mL of anhydrous chloroform.

-

Reagent Preparation:

-

Dropping funnel 1: A solution of p-xylylenediamine (1.0 eq) and triethylamine (2.2 eq) in 100 mL of anhydrous chloroform.

-

Dropping funnel 2: A solution of isophthaloyl dichloride (1.0 eq) in 100 mL of anhydrous chloroform.

-

-

Reaction: The solutions from both dropping funnels are added simultaneously and dropwise to the stirred chloroform in the reaction flask over a period of 6-8 hours.

-

Work-up: The reaction mixture is stirred for an additional 12 hours at room temperature. The solvent is removed under reduced pressure, and the resulting solid is washed with dilute HCl, water, and then dried to yield the crude macrocycle.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure macrocyclic host.

| Parameter | Value | Rationale |

| Solvent | Anhydrous Chloroform | Inert solvent, good solubility for reactants. |

| Conditions | High Dilution | Favors intramolecular cyclization over polymerization. |

| Base | Triethylamine | Scavenges the HCl generated during the reaction. |

| Reaction Time | 18-24 hours | Ensures complete reaction. |

Synthesis of the Threaded Precursor (Pre-catenane)

With the macrocyclic host in hand, the next stage is the formation of the threaded complex. This is achieved by reacting the macrocycle with this compound and isophthaloyl dichloride. The formation of the threaded precursor is driven by hydrogen bonding between the amide groups of the macrocycle and the newly forming amide bonds of the "thread".

Experimental Protocol: Synthesis of the Threaded Precursor

-

Complex Formation: The macrocyclic host (1.0 eq) is dissolved in anhydrous chloroform. To this solution is added this compound (1.0 eq) and triethylamine (1.1 eq).

-

Acylation: A solution of isophthaloyl dichloride (0.5 eq) in anhydrous chloroform is added dropwise to the mixture. The reaction is stirred at room temperature for 12 hours.

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the threaded precursor.

Deprotection and Final Cyclization to the[2]Catenane

The final steps involve the removal of the Boc protecting group to reveal the second amino group on the thread, followed by an intramolecular cyclization to form the second, interlocked ring.

Experimental Protocol: Deprotection and Cyclization

-

Boc Deprotection: The threaded precursor is dissolved in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v) and stirred at room temperature for 2 hours.[5][6] The solvent is removed in vacuo to yield the deprotected intermediate as a TFA salt.

-

Cyclization: The deprotected intermediate is dissolved in anhydrous chloroform under high-dilution conditions. Triethylamine (2.2 eq) is added, followed by the dropwise addition of a solution of isophthaloyl dichloride (0.5 eq) in anhydrous chloroform over 6-8 hours.

-

Work-up and Purification: The reaction mixture is stirred for an additional 12 hours. The solvent is removed, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure[2]catenane.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the proposed[2]catenane synthesis.

Characterization of the[2]Catenane

Confirming the formation of a mechanically interlocked structure requires a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the covalent structure of the[2]catenane.[10][11] Key indicators of interlocking include upfield shifts of protons on one ring that are shielded by the aromatic rings of the other, and through-space correlations observed in 2D NMR experiments like NOESY or ROESY.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the[2]catenane.[10] Tandem MS (MS/MS) experiments are particularly informative, as the fragmentation pattern of a catenane is distinct from that of its individual macrocyclic components. Collision-induced dissociation (CID) will typically show fragmentation of one ring while the other remains intact, providing strong evidence for the mechanical bond.[10]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the interlocked structure and offers detailed insights into the conformation of the catenane in the solid state.

| Technique | Information Obtained | Expected Observations for[2]Catenane |

| 1H NMR | Proton environment and connectivity | Upfield shifts for shielded protons, complex splitting patterns due to restricted rotation. |

| 13C NMR | Carbon framework | Confirmation of all carbon environments in the final structure. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and spatial proximity | Through-space correlations between protons on the two interlocked rings. |

| HRMS | Exact molecular weight | Molecular ion peak corresponding to the calculated mass of the[2]catenane. |

| Tandem MS (MS/MS) | Fragmentation pattern | Fragmentation into the two constituent macrocycles, confirming the mechanical bond. |

| X-ray Crystallography | 3D molecular structure | Unambiguous visualization of the interlocked rings. |

Visualizing the Molecular Structure

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Covalent [2]Catenane and [2]Rotaxane Synthesis via a δ-Amino Acid Template - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of [2]catenanes by template-directed clipping approach - PubMed [pubmed.ncbi.nlm.nih.gov]